

# Physical and chemical properties of 2-Acetylthiazole-5-carboxylic acid.

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## Compound of Interest

Compound Name: 2-Acetylthiazole-5-carboxylic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Acetylthiazole-5-carboxylic Acid**

## Introduction

**2-Acetylthiazole-5-carboxylic acid** (CAS No: 1095824-76-2) is a heterocyclic compound of growing interest within the pharmaceutical and chemical research sectors.<sup>[1]</sup> Its structure, featuring a thiazole core substituted with both an acetyl and a carboxylic acid group, presents a unique combination of functionalities that make it a valuable building block for drug discovery and a subject of academic interest.<sup>[1][2]</sup> The thiazole ring is a key scaffold in numerous approved drugs, including the anticancer agent Dasatinib, highlighting the therapeutic potential of this chemical family.<sup>[1][3]</sup>

This guide provides a comprehensive overview of the known physical and chemical properties of **2-Acetylthiazole-5-carboxylic acid**. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for synthesis, handling, and application in novel research endeavors. We will delve into its structural identity, physical characteristics, chemical reactivity, spectroscopic signature, synthesis, and safety protocols, grounding all information in authoritative sources.

## Molecular Identity and Structure

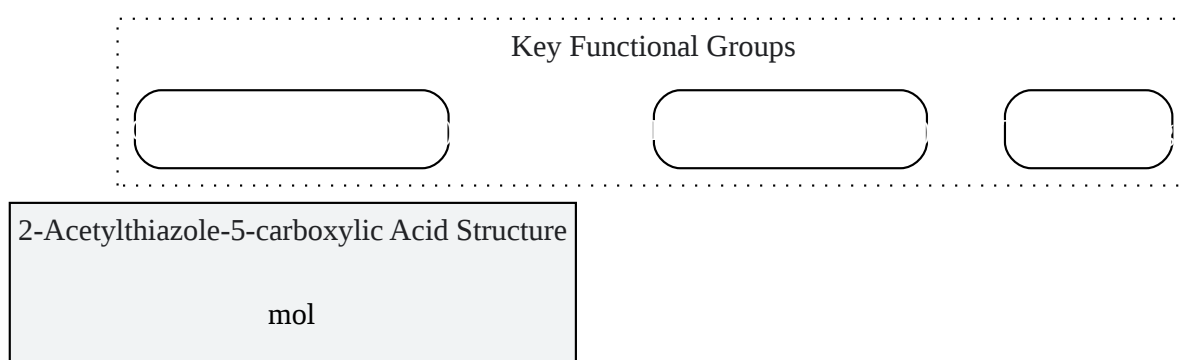
The foundational step in characterizing any chemical compound is to establish its unambiguous identity. **2-Acetylthiazole-5-carboxylic acid** is systematically named 2-acetyl-1,3-thiazole-5-

carboxylic acid.[4] Its core structure consists of a five-membered thiazole ring, which is an aromatic heterocycle containing one sulfur and one nitrogen atom.

Key Identifiers:

- IUPAC Name: 2-acetyl-1,3-thiazole-5-carboxylic acid[4]
- CAS Number: 1095824-76-2[5][6][7]
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>NO<sub>3</sub>S[5][8]
- Molecular Weight: 171.17 g/mol [5][9]
- Canonical SMILES: CC(=O)C1=NC=C(S1)C(=O)O[7][9]
- InChI Key: LIFGFPYQXSGAQL-UHFFFAOYSA-N[5][6]

The molecule's structure incorporates three key functional groups: a carboxylic acid, a ketone (the acetyl group), and the thiazole ring itself. This trifecta of functionality dictates its physical properties, chemical reactivity, and potential for forming derivatives.



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Caption: Core structure and key functional groups.

## Physical Properties

The physical properties of a compound are critical for its purification, formulation, and storage. The data presented below are compiled from various chemical suppliers and databases. It is important to note that some of these values, particularly for boiling point and density, are often computationally predicted rather than experimentally determined and should be treated as estimates.

Property	Value	Source(s)
Physical Form	Solid	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	171.17 g/mol	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Boiling Point	380.0 ± 34.0 °C (at 760 mmHg)	<a href="#">[5]</a> <a href="#">[9]</a>
Density	1.473 g/cm <sup>3</sup>	<a href="#">[5]</a>
Flash Point	183.6 ± 25.7 °C	<a href="#">[5]</a>
Refractive Index	1.599	<a href="#">[5]</a>
XLogP3	0.05	<a href="#">[5]</a>
Polar Surface Area	95.5 Å <sup>2</sup>	<a href="#">[5]</a> <a href="#">[10]</a>

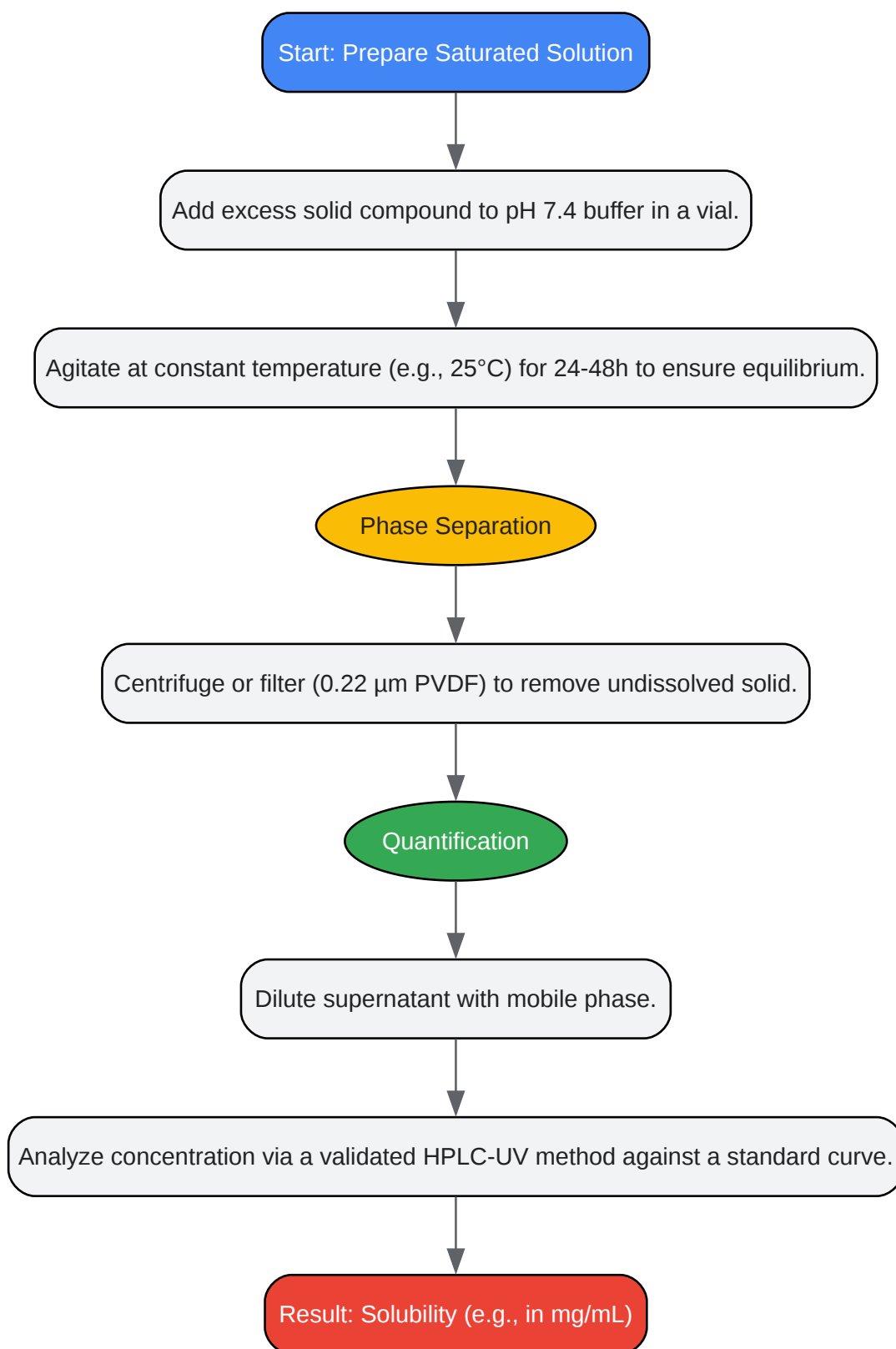
## Solubility

Experimental solubility data for **2-Acetylthiazole-5-carboxylic acid** is not widely published. However, based on its structure, we can make informed predictions. The presence of the polar carboxylic acid group suggests it will have some solubility in polar protic solvents like water, methanol, and ethanol, likely enhanced at higher pH where the carboxylate salt is formed. Its solubility in nonpolar solvents like hexanes is expected to be low. The related compound, 2-Acetylthiazole, is described as slightly soluble or insoluble in water, indicating the carboxylic acid moiety is crucial for aqueous solubility.[\[11\]](#)[\[12\]](#)

## Protocol for Experimental Solubility Determination (Shake-Flask Method)

This protocol outlines a standard and reliable method for determining the thermodynamic solubility of a compound, a critical parameter in drug development.

Causality: The shake-flask method is the gold standard because it allows the system to reach equilibrium between the dissolved and solid states of the compound, providing a true measure of thermodynamic solubility rather than a kinetically limited one. Using a buffer at a specific pH is crucial as the ionization state of the carboxylic acid will significantly impact aqueous solubility.



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Caption: Workflow for solubility determination.

#### Methodology:

- **Preparation:** Add an excess amount of solid **2-Acetylthiazole-5-carboxylic acid** to a glass vial containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).
- **Equilibration:** Seal the vial and place it in a shaker or rotator bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
- **Separation:** After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a low-binding 0.22 µm syringe filter (e.g., PVDF).
- **Quantification:** Prepare a standard curve of the compound in the analysis solvent. Dilute a known volume of the clear supernatant and analyze its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** Calculate the original concentration in the supernatant based on the dilution factor and the standard curve to determine the solubility.

## Chemical Properties and Reactivity

The chemical behavior of **2-Acetylthiazole-5-carboxylic acid** is governed by its three principal functional groups.

- **Carboxylic Acid:** This group is acidic and will donate a proton. While the experimental pKa is not reported, it is expected to be in the typical range for carboxylic acids, approximately 3-5. [\[13\]](#) It can readily undergo reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents like HBTU), and reduction to a primary alcohol.
- **Ketone:** The acetyl group's carbonyl is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH<sub>4</sub>).

- **Thiazole Ring:** The aromatic thiazole ring is generally stable but can participate in electrophilic aromatic substitution reactions, although it is less reactive than benzene. The existing substituents will direct the position of any further substitution.

## Protocol for pKa Determination (Potentiometric Titration)

**Causality:** Potentiometric titration is a direct and accurate method for determining the pKa. It works by measuring the change in pH of a solution of the acid as a known concentration of a strong base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

**Methodology:**

- **Sample Preparation:** Accurately weigh a sample of **2-Acetylthiazole-5-carboxylic acid** and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if water solubility is low.
- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of titrant.
- **Analysis:** Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH value at exactly half the volume of the equivalence point.

## Spectroscopic Analysis

Spectroscopic data is essential for structure confirmation and purity assessment. While specific spectra for this compound are not readily available in public databases, we can predict the key features based on its structure.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR:
  - Carboxylic Acid Proton ( $-\text{COOH}$ ): A very broad singlet, typically found far downfield ( $>10$ - $12$  ppm).<sup>[14]</sup><sup>[15]</sup> Its chemical shift is highly dependent on solvent and concentration.<sup>[14]</sup> This peak will disappear upon exchange with  $\text{D}_2\text{O}$ .<sup>[14]</sup>
  - Thiazole Proton ( $-\text{CH}-$ ): A sharp singlet is expected for the proton at the C4 position of the thiazole ring, likely in the aromatic region (7-9 ppm).
  - Acetyl Protons ( $-\text{CH}_3$ ): A sharp singlet corresponding to the three methyl protons, likely around 2.5-2.8 ppm.
- $^{13}\text{C}$  NMR:
  - Carboxylic Carbonyl ( $-\text{COOH}$ ): Expected in the range of 165-185 ppm.<sup>[14]</sup><sup>[15]</sup>
  - Ketone Carbonyl ( $-\text{C}=\text{O}$ ): Expected further downfield than the acid carbonyl, typically  $>190$  ppm.
  - Thiazole Carbons: Two quaternary carbons and one CH carbon, expected in the aromatic region (approx. 115-160 ppm).
  - Acetyl Carbon ( $-\text{CH}_3$ ): Expected in the upfield region (approx. 20-30 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.<sup>[14]</sup>

- O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300  $\text{cm}^{-1}$ .<sup>[14]</sup> This is one of the most characteristic peaks for a carboxylic acid.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically around 1710-1760  $\text{cm}^{-1}$ .<sup>[14]</sup>



- C=O Stretch (Ketone): A strong, sharp absorption, usually at a slightly lower frequency than the acid C=O, perhaps around 1680-1700  $\text{cm}^{-1}$ .
- C=N and C=C Stretches (Thiazole Ring): Medium to weak absorptions in the 1400-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns.

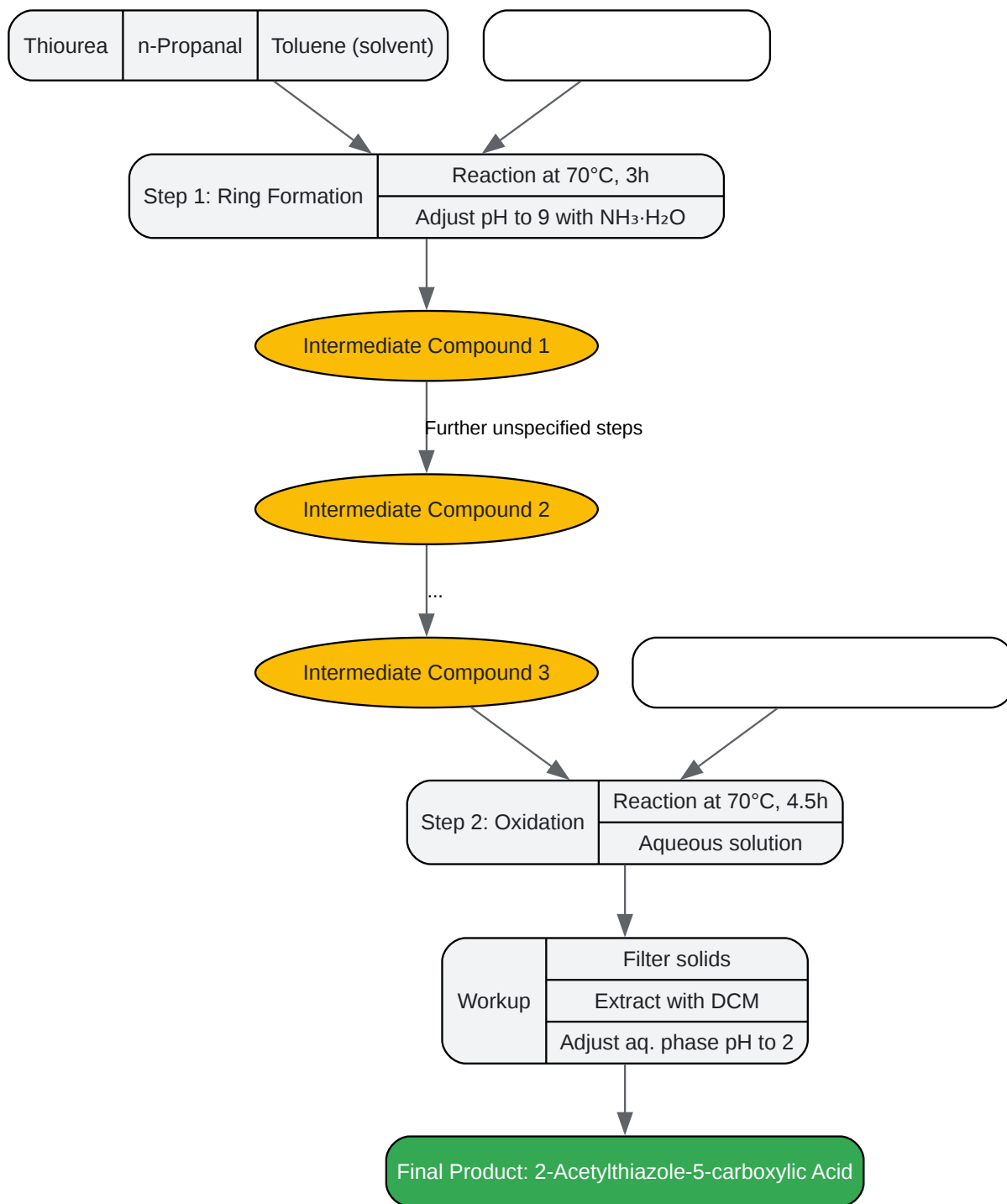
- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight (171.17) should be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition  $\text{C}_6\text{H}_5\text{NO}_3\text{S}$ .
- Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).<sup>[15]</sup> The acetyl group could be lost as a  $\text{CH}_3\text{CO}$  radical (M-43).

## Synthesis Pathway

While several synthetic routes may be possible, a method suitable for industrial production has been detailed in a recent patent.<sup>[2]</sup> This approach provides a scalable pathway to the target compound.

## Protocol for Synthesis of 2-Acetylthiazole-5-carboxylic acid<sup>[2]</sup>

Causality: This multi-step synthesis builds the thiazole ring first and then introduces the required functional groups. The final step is a strong oxidation, a classic method for converting an appropriate precursor into a carboxylic acid. This ensures the robust thiazole ring remains intact while the more labile side chain is transformed.



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Caption: Patented synthesis workflow.[2]

Methodology (Summarized from Patent CN117567388B):

- **Ring Formation:** Thiourea and n-propanal are mixed in toluene. Sulfonyl chloride is added slowly, and the mixture is heated to 70°C for 3 hours. After the reaction, the pH is adjusted to 9 with ammonia water to yield an intermediate compound.[2]
- **Intermediate Steps:** The patent describes further transformations of the initial product to create a suitable precursor for oxidation.[2]
- **Oxidation:** The precursor (Compound 3 in the patent) is suspended in deionized water and heated. An aqueous solution of potassium permanganate (KMnO<sub>4</sub>) is added in portions, and the reaction is maintained at 70°C for 4.5 hours.[2]
- **Workup and Isolation:** The reaction mixture is filtered to remove solids (manganese dioxide). The aqueous solution is extracted with dichloromethane to remove organic impurities. The pH of the remaining aqueous phase is then adjusted to 2, causing the final product, **2-Acetylthiazole-5-carboxylic acid**, to precipitate as a white solid.[2] The reported yield for this final step is 90%.[2]

## Safety and Handling

Proper handling of any chemical is paramount. **2-Acetylthiazole-5-carboxylic acid** is classified as an irritant.

GHS Hazard Information:[4][6]

- **Pictogram:** GHS07 (Exclamation Mark)
- **Signal Word:** Warning
- **Hazard Statements:**
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.

#### Recommended Precautions:[5][16]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Wear protective gloves (e.g., nitrile rubber).
  - Wear safety glasses with side-shields or goggles.
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place in a tightly sealed container.[4][6]
- Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5][16]

## Conclusion

**2-Acetylthiazole-5-carboxylic acid** is a promising heterocyclic building block with significant potential for applications in medicinal chemistry. Its well-defined structure, characterized by a stable thiazole core and reactive acetyl and carboxylic acid functionalities, offers numerous avenues for synthetic modification. This guide has consolidated the available data on its physical and chemical properties, provided standardized protocols for their experimental determination, outlined a viable synthetic route, and summarized essential safety information. As research into thiazole derivatives continues to expand, a thorough understanding of this compound's fundamental characteristics will be indispensable for scientists aiming to unlock its full potential.

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